3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-14-4-2-1-3-12(14)16(26)24-8-5-11(6-9-24)25-17(27)15-13(22-23-25)7-10-29-15/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVSDSCZHVNNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel organic molecule characterized by a complex structure that includes a trifluoromethoxy group and a thieno[3,2-d][1,2,3]triazin core. Its unique structural features suggest potential therapeutic applications in various biological processes.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 434.4 g/mol. The presence of the trifluoromethoxy group enhances its pharmacological properties, potentially increasing its efficacy as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.4 g/mol |
| Structure | Thieno[3,2-d][1,2,3]triazin |
| Trifluoromethoxy Group | Present |
Research indicates that this compound interacts with cereblon , a critical protein involved in various cellular processes including protein degradation pathways. The interaction leads to alterations in signal transduction and gene expression, which may have implications in treating diseases characterized by dysregulated cellular pathways, such as cancer and metabolic disorders.
Biological Activity
The biological activity of the compound has been evaluated through various studies:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits significant cytotoxicity against cancer cell lines. The mechanism appears to involve the modulation of protein degradation pathways via cereblon interaction.
- Antimicrobial Activity : In vitro evaluations have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. The structural components may contribute to its effectiveness in inhibiting microbial growth .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, presenting potential applications in conditions such as diabetes .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. The study attributed this effect to the compound's ability to disrupt normal protein turnover mechanisms mediated by cereblon.
- Antimicrobial Testing : In tests against pathogens like Staphylococcus aureus and Escherichia coli, derivatives of the compound showed significant inhibition zones compared to standard antibiotics, indicating potential as a new antimicrobial agent .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics and Toxicology : Understanding how the compound behaves in vivo will be crucial for evaluating its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Successful preclinical results should pave the way for clinical trials to assess efficacy and safety in humans.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H15F3N4O3S
- Molecular Weight : 424.4 g/mol
- Purity : Typically around 95%
The compound features a trifluoromethoxy group, which enhances its pharmacological properties, alongside a thieno-triazine core that is known for its diverse biological activities. The presence of the piperidine moiety also contributes to its interaction with various biological targets.
Scientific Research Applications
-
Anticancer Research :
- The compound's structural components suggest potential applications in cancer therapy. Its interaction with cellular proteins involved in critical pathways indicates that it may modulate protein degradation mechanisms relevant to tumor growth and survival. Studies have shown that compounds with similar structures exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity :
- Neurological Disorders :
- Medicinal Chemistry :
Case Studies and Research Findings
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, widely used for synthesizing 2-aminothiophenes, serves as the foundation for constructing the thieno-triazinone scaffold.
Procedure :
- Cyclocondensation of cyclohexanone with elemental sulfur and malononitrile in ethanol, catalyzed by morpholine, yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Hydrolysis of the nitrile group using concentrated HCl under reflux forms the corresponding carboxylic acid.
- Diazotization and cyclization with sodium nitrite in acetic acid generates the triazinone ring.
Key Considerations :
- Yield : 65–72% for the cyclocondensation step.
- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.
Functionalization of the Piperidine Moiety
Introduction of the Piperidin-4-yl Group
The piperidine ring is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Method A :
- Mitsunobu Reaction : Reacting the thieno-triazinone with 4-hydroxy-piperidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 4-bromo-piperidine with the triazinone core.
Method B :
Direct alkylation of 4-chloropiperidine with the sodium salt of thieno-triazinone in DMF at 80°C.
Optimization Data :
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | PPh₃, DEAD | 25 | 58 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 100 | 72 |
| Direct Alkylation | NaH, DMF | 80 | 65 |
Acylation with 2-(Trifluoromethoxy)benzoyl Chloride
The final step involves N-acylation of the piperidine nitrogen.
Procedure :
- Dissolve the piperidinyl-thieno-triazinone intermediate (1 eq) in anhydrous DCM.
- Add 2-(trifluoromethoxy)benzoyl chloride (1.2 eq) dropwise under nitrogen.
- Stir with triethylamine (2 eq) at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.65–7.58 (m, 4H, aromatic), 4.92–4.85 (m, 1H, piperidine-H), 3.71–3.64 (m, 2H, N-CO), 2.98–2.89 (m, 2H, piperidine-H₂), 1.92–1.85 (m, 4H, piperidine-H₂).
- HRMS : Calculated for C₂₀H₁₆F₃N₃O₃S [M+H]⁺: 452.0912; Found: 452.0915.
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Acylation
A streamlined approach involves sequential Gewald reaction, diazotization, and in situ acylation:
- Combine 2-aminothiophene, tert-butyl nitrite, and 1-(2-(trifluoromethoxy)benzoyl)piperidin-4-amine in acetic acid.
- Heat at 60°C for 8 hours to simultaneously form the triazinone and acylated piperidine.
Advantages :
Challenges and Mitigation Strategies
Steric Hindrance in Acylation
The bulky trifluoromethoxy group impedes benzoylation. Solutions include:
Regioselectivity in Diazotization
Competing N1 vs. N2 triazinone formation is addressed by:
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) achieved 68% yield with:
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions. Critical steps include:
- Piperidine intermediate preparation : Introduce the 2-(trifluoromethoxy)benzoyl group via N-acylation under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
- Thienotriazinone core formation : Cyclization of thiophene precursors with triazine-forming reagents (e.g., POCl₃ or CDI) under reflux .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for coupling steps .
- Yield optimization : Reaction time (12-24 hours) and temperature (80-120°C) must be calibrated to minimize by-products .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | DCC/DMAP, CH₂Cl₂, RT | 60-75% | |
| Cyclization | POCl₃, reflux, 6h | 50-65% |
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation and trifluoromethoxy group integration .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry in the piperidine-thienotriazinone junction (if crystalline) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from:
- Incomplete acylation : Detectable via TLC (Rf deviation) and removed by column chromatography (silica gel, hexane/EtOAc gradient) .
- Oxidative by-products : Use inert atmospheres (N₂/Ar) during cyclization to prevent thiophene oxidation .
- Residual solvents : Purity via recrystallization (ethanol/water) or preparative HPLC .
Q. What solvent systems are optimal for purification?
- Non-polar impurities : Hexane/EtOAc (3:1 to 1:1) for column chromatography .
- High-polarity by-products : Methanol/DCM (5-10%) for elution .
- Crystallization : Ethanol or acetonitrile for high-purity isolates (>95%) .
Q. How should researchers handle stability issues during storage?
- Light sensitivity : Store in amber vials at -20°C under desiccant (silica gel) .
- Hydrolysis risk : Avoid aqueous buffers unless stabilized (e.g., lyophilized form) .
Advanced Research Questions
Q. What computational tools can predict the compound’s reactivity or binding affinity?
- Molecular docking : Software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) using the compound’s SMILES notation .
- DFT calculations : Gaussian 16 to study electronic effects of the trifluoromethoxy group on reaction intermediates .
- ADMET prediction : SwissADME for pharmacokinetic profiling (e.g., logP, BBB permeability) .
Q. How can researchers resolve contradictory bioactivity data across assays?
Contradictions may arise from assay-specific conditions. Mitigation strategies:
- Dose-response validation : Test across 3+ concentrations (e.g., 1 nM–100 µM) in triplicate .
- Cell line variability : Use isogenic cell pairs (e.g., wild-type vs. mutant) to isolate mechanism .
- Orthogonal assays : Combine enzymatic (e.g., fluorescence quenching) and cellular (e.g., apoptosis) readouts .
Q. What strategies optimize the compound’s selectivity for target vs. off-target effects?
- Structural analogs : Synthesize derivatives with modified piperidine substituents (e.g., replacing trifluoromethoxy with methoxy) .
- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding .
- Crystal structure-guided design : Co-crystallize with the target protein to identify key binding residues .
Q. How to assess environmental fate and ecotoxicology for pre-clinical studies?
Follow ISO 14507 guidelines for:
- Biodegradation : OECD 301F test to measure half-life in soil/water .
- Bioaccumulation : LogKow estimation via shake-flask method .
- Aquatic toxicity : Daphnia magna acute toxicity assay (48h EC₅₀) .
Q. What mechanistic studies elucidate the compound’s mode of action?
Advanced approaches include:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Kinetic isotope effects (KIE) : Probe rate-limiting steps in enzymatic inhibition .
- CRISPR-Cas9 knockout : Validate target dependency in disease models (e.g., cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
